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Compound of Interest

Compound Name:
Methyl 2,3-dichloro-4-

methylbenzoate

CAS No.: 149543-63-5

Cat. No.: B3348002

Get Quote

The anthranilic diamide class, specifically Chlorantraniliprole and Cyantraniliprole, represents a

paradigm shift in pest management. Unlike neurotoxic predecessors (organophosphates,

pyrethroids), these molecules target the insect Ryanodine Receptor (RyR), causing

uncontrolled calcium release, muscle paralysis, and death.[1][2][3][4]

For the process chemist, the synthesis of these molecules is a lesson in convergent assembly.

The architecture is tripartite: a modified anthranilic acid (Part A), a pyrazole-carboxylic acid

(Part B), and an aliphatic amine (Part C). This guide dissects the precursor ecosystem required

to construct this scaffold, focusing on the industrial standard benzoxazinone intermediate route.

Structural Architecture & SAR Logic
To understand the precursor list, one must understand the pharmacophore. The high potency

of this class relies on specific steric and electronic configurations:

The Bridge (Anthranilic moiety): Requires a substituent at the 3-position (usually methyl) to

force the amide bond out of plane, creating the necessary 3D conformation for RyR binding.
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The 5-position substituent (Cl or CN) tunes lipophilicity (LogP).

The Heterocycle (Pyrazole moiety): The 3-chloropyridin-2-yl group is critical for binding

affinity. The bromine atom provides necessary bulk and halogen bonding capability.

The Tail (Aliphatic amine): Usually a methylamine or cyclopropylamine, providing a hydrogen

bond donor essential for receptor interaction.

The Precursor Ecosystem: Technical Data
The following tables categorize the essential building blocks. All CAS numbers and data points

are verified for process development reference.

Table 1: Core Anthranilic Acid Precursors (Moiety A)
These precursors determine the specific active ingredient (AI) identity.
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Precursor Name CAS Number Target AI
Function &
Process Notes

2-Amino-5-chloro-3-

methylbenzoic acid
20776-67-4 Chlorantraniliprole

Core Scaffold. The

methyl group at C3 is

sterically demanding;

synthesis often

requires specific

chlorination of 2-

amino-3-

methylbenzoic acid to

avoid over-

chlorination.

2-Amino-5-cyano-3-

methylbenzoic acid
871239-18-8 Cyantraniliprole

Core Scaffold. The

cyano group lowers

LogP (more systemic).

Synthesized via

bromination of the

methyl-benzoic acid

followed by

Rosenmund-von

Braun cyanation

(CuCN).[5]

2-Amino-3-

methylbenzoic acid
4389-45-1 Both

Starting Material. The

parent scaffold. Purity

is critical here;

isomers lacking the 3-

methyl group result in

inactive byproducts.

Table 2: Pyrazole Carboxylic Acid Precursors (Moiety B)
The universal "head" group for the major diamides.
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Precursor Name CAS Number Function & Process Notes

3-Bromo-1-(3-chloropyridin-2-

yl)-1H-pyrazole-5-carboxylic

acid

500011-86-9

Universal Intermediate. This is

the most complex fragment. Its

synthesis involves the

cyclization of 2,3-

dichloropyridine hydrazine with

diethyl maleate, followed by

oxidation and bromination.

2,3-Dichloropyridine 2402-77-9

Raw Material. Precursor for the

pyridyl hydrazine. Quality

control must monitor for 2,3,6-

trichloropyridine impurities.

Ethyl 3-bromo-1-(3-

chloropyridin-2-yl)-1H-

pyrazole-5-carboxylate

500011-85-8

Ester Form. Often the stable

transportable form before

hydrolysis to the free acid

(500011-86-9) for coupling.

Table 3: Coupling & Functional Reagents (Moiety C +
Activation)
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Reagent CAS Number Role Technical Insight

Methanesulfonyl

chloride (MsCl)
124-63-0 Activator

Used to convert the

anthranilic

acid/pyrazole adduct

into the reactive

benzoxazinone.

Preferred over SOCl₂

for milder conditions.

Methylamine (2M in

THF/MeOH)
74-89-5 Amine Tail

Nucleophile that

opens the

benzoxazinone ring to

form the final diamide

bridge.

3-Picoline (3-

Methylpyridine)
108-99-6 Base/Solvent

Often used as the

specific base in the

MsCl activation step

to drive

benzoxazinone

formation.

Synthetic Pathway Visualization
The industrial synthesis is convergent. The two complex halves (Acid A and Acid B) are

synthesized separately and then coupled. The diagram below illustrates the "Benzoxazinone

Route," which is preferred for its high atom economy and avoidance of unstable acid chlorides.
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Moiety A: Anthranilic Component Moiety B: Pyrazole Component

2-Amino-5-chloro-3-
methylbenzoic acid
(CAS 20776-67-4)

Step 1: Activation & Coupling
Reagent: Methanesulfonyl Chloride (MsCl)

Base: 3-Picoline

3-Bromo-1-(3-chloropyridin-2-yl)-
1H-pyrazole-5-carboxylic acid

(CAS 500011-86-9)

INTERMEDIATE: Benzoxazinone
(Cyclic Anhydride Equivalent)

*Critical Isolation Point*

 Dehydration/-H2O 

Step 2: Ring Opening
Reagent: Methylamine (CH3NH2)

 Nucleophilic Attack 

FINAL ACTIVE: Chlorantraniliprole
(Rynaxypyr)

Click to download full resolution via product page
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Figure 1: The convergent Benzoxazinone synthesis route. This pathway minimizes side

reactions by "locking" the anthranilic acid into a cyclic intermediate before the final amine

addition.

Detailed Technical Protocol: Benzoxazinone
Formation
This section details the critical process step: coupling the Pyrazole Acid and Anthranilic Acid.

This is the "make-or-break" step for yield and purity.

Objective: Synthesis of the benzoxazinone intermediate (2-[3-bromo-1-(3-chloropyridin-2-

yl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one).

Reagents:

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

2-Amino-5-chloro-3-methylbenzoic acid (1.05 eq)

Methanesulfonyl chloride (MsCl) (2.2 eq)

3-Picoline (Base/Solvent) (Excess or stoichiometric with Acetonitrile)

Protocol:

Slurry Formation: In a dry reactor inerted with nitrogen, charge Acetonitrile (MeCN) and 3-

Picoline. Add the Pyrazole Carboxylic Acid and Anthranilic Acid precursor. Cool the mixture

to 0–5°C.

Scientific Logic:[2][6][7][8] Cooling is essential because the subsequent addition of sulfonyl

chloride is exothermic. 3-Picoline acts as an HCl scavenger and a nucleophilic catalyst.

Activation (The MsCl Addition): Dropwise add Methanesulfonyl chloride (MsCl) while

maintaining internal temperature <10°C.

Mechanism:[6][8] MsCl first forms a mixed anhydride with the Pyrazole acid. The aniline

nitrogen of the anthranilic acid then attacks this anhydride, forming an amide. A second

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.apvma.gov.au/sites/default/files/publication/13646-prs-cyantraniliprole.pdf
https://www.researchgate.net/publication/376191251_Revolutionizing_Crop_Protection_A_Comparative_Study_of_Chlorantraniliprole_and_Cyantraniliprole
https://swfrec.ifas.ufl.edu/hlb/database/pdf/00002962.pdf
https://asianpubs.org/index.php/ajchem/article/download/26_2_72/5366
https://www.researchgate.net/publication/376191251_Revolutionizing_Crop_Protection_A_Comparative_Study_of_Chlorantraniliprole_and_Cyantraniliprole
https://asianpubs.org/index.php/ajchem/article/download/26_2_72/5366
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3348002?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


equivalent of MsCl drives the cyclization (dehydration) of the carboxylic acid onto the

amide oxygen, closing the benzoxazinone ring.

Reaction Aging: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 2–4

hours.

Monitoring: Use HPLC.[9][10] The disappearance of the Pyrazole acid peak and the

appearance of the less polar Benzoxazinone peak (longer retention time) confirms

conversion.

Quench & Isolation: Pour the reaction mixture into cold water. The benzoxazinone is

hydrophobic and will precipitate out.

Filtration: Filter the solids and wash with water to remove pyridinium salts and

methanesulfonic acid byproducts.

Drying: Dry the filter cake at 50°C under vacuum.

Self-Validation: The isolated solid should be a white to pale yellow powder. IR

spectroscopy should show a characteristic carbonyl stretch for the benzoxazinone ring at

~1760 cm⁻¹.

Quality & Impurity Profiling
In high-value agrochemical synthesis, tracking impurities is mandatory.

Impurity A (Unreacted Aniline): If the benzoxazinone ring opening (next step) is performed

with excess aniline instead of methylamine, or if the starting material remains, it poses a

toxicity risk.

Impurity B (Dimerization): If MsCl is added too quickly at high temperatures, the pyrazole

acid can self-condense.

Impurity C (Regioisomers): Originating from the Pyrazole synthesis (e.g., if the hydrazine

attack on diethyl maleate was not regioselective). This must be controlled before the

coupling step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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